molecular formula C7H11N3O3S B15054863 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B15054863
M. Wt: 217.25 g/mol
InChI Key: SQABUEJKRGJHEH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a pyrimidine derivative, it serves as a versatile scaffold for the synthesis of more complex molecules. The presence of both a dimethylamino group and a methylsulfonyl group on the pyrimidine ring makes it a valuable intermediate for structure-activity relationship (SAR) studies. Pyrimidine cores are known to be privileged structures in drug discovery, often serving as bioisosteres for natural heterocycles, which allows them to interact with a wide range of biological targets . This compound is strictly for research use only and is not intended for any human or veterinary diagnostic or therapeutic applications. The dimethylamino substituent is a common feature in many biologically active compounds and can influence both the pharmacokinetic properties and the binding affinity of a molecule . Simultaneously, the methylsulfonyl group is a strong electron-withdrawing moiety that can be crucial for specific interactions with enzyme active sites, such as in the design of kinase inhibitors . Researchers utilize this functionalized pyrimidine in the exploration of new therapeutic agents, particularly in areas such as oncology. Related pyrimidine and thienopyrimidine compounds have demonstrated potent anti-proliferative activities against various cancer cell lines, including breast cancer models, by mechanisms that can include cell cycle arrest . Furthermore, the structural motif of this compound suggests potential utility in Dimroth rearrangement chemistry, a reaction valuable for synthesizing diverse 4-aminopyrimidine and 4-anilinoquinazoline libraries, which are key scaffolds in developing EGFR and other kinase inhibitors .

Properties

IUPAC Name

2-(dimethylamino)-5-methylsulfonyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c1-10(2)7-8-4-5(6(11)9-7)14(3,12)13/h4H,1-3H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQABUEJKRGJHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-(Dimethylamino)-5-(methylthio)pyrimidin-4(3H)-one

Procedure (Adapted from):

  • Starting Material : 2-(Dimethylamino)-5-(methylthio)pyrimidin-4(3H)-one (1.0 mmol) is dissolved in glacial acetic acid (10 mL).
  • Catalyst System : Sodium tungstate dihydrate (0.1 mmol) and tetrabutylammonium bromide (0.05 mmol) are added.
  • Oxidation : Hydrogen peroxide (35%, 3.0 mmol) is dropwise added at 75–80°C. The mixture is stirred for 4–6 hours.
  • Workup : Excess peroxide is quenched with sodium sulfite. The product is filtered and recrystallized from ethanol.

Key Data :

  • Yield : 92–98%
  • Characterization :
    • IR (KBr) : 1677 cm⁻¹ (C=O), 1320/1145 cm⁻¹ (SO₂)
    • ¹H NMR (DMSO-d₆) : δ 3.10 (s, 3H, SO₂CH₃), 3.20 (s, 6H, N(CH₃)₂), 8.20 (s, 1H, pyrimidine-H)

Nucleophilic Substitution Followed by Oxidation

Procedure (Adapted from):

  • Chloro Intermediate : 2-Chloro-5-(methylthio)pyrimidin-4(3H)-one (1.0 mmol) is reacted with dimethylamine (2.5 mmol) in dry dioxane at 60°C for 8 hours.
  • Methylation : The resulting 2-(dimethylamino)-5-(methylthio)pyrimidin-4(3H)-one is isolated via column chromatography (ethyl acetate/hexane).
  • Oxidation : As described in Section 2.1.

Key Data :

  • Substitution Yield : 85–90%
  • Overall Yield : 78–84%
  • Purity : >99% (HPLC)

Cyclocondensation Approach

Procedure (Adapted from):

  • Cyclization : Malonic acid derivatives (e.g., dimethyl malonate) react with dimethylmethylidene guanidine hydrochloride in methanol under basic conditions (NaOMe) to form the pyrimidine core.
  • Methylsulfonylation : The intermediate is treated with dimethyl sulfate or dimethyl carbonate, followed by oxidation (H₂O₂/Na₂WO₄).

Key Data :

  • Cyclization Yield : 82–88%
  • Final Product Purity : 99.6% (via recrystallization)

Optimization and Mechanistic Insights

Catalytic Oxidation Efficiency

The use of sodium tungstate and phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and yields by facilitating the oxidation of methylthio to methylsulfonyl groups. Control experiments show that omitting the catalyst reduces yields to 60–70%.

Solvent and Temperature Effects

  • Preferred Solvent : Acetic acid ensures protonation of intermediates, stabilizing reactive species during oxidation.
  • Temperature : Reactions conducted above 75°C prevent incomplete oxidation but may require rigorous cooling to manage exothermicity.

Spectroscopic and Crystallographic Validation

Structural Confirmation

  • X-ray Crystallography (from analogous compounds):
    • Crystal System : Monoclinic
    • Space Group : P2₁/c
    • Bond Lengths : S=O (1.43 Å), C-S (1.76 Å)
  • Mass Spectrometry : [M+H]⁺ = 217.25

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Direct Oxidation 92–98 >99 One-pot simplicity
Substitution-Oxidation 78–84 98 Flexibility in intermediate modification
Cyclocondensation 82–88 99.6 Atom economy

Industrial and Environmental Considerations

  • Green Chemistry : Dimethyl carbonate (non-toxic) replaces hazardous methylating agents (e.g., dimethyl sulfate) in methylation steps.
  • Waste Management : Aqueous workups and solvent recovery (e.g., ethanol, acetic acid) minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Variations at Position 5

The methylsulfonyl group at position 5 distinguishes the target compound from analogs with other substituents:

Compound Name Position 5 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Target Compound -SO₂CH₃ 217.25 (calculated) Not reported High polarity, electrophilic C5 position N/A
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one -NH₂ 154.17 Not reported Basic, forms hydrogen bonds
6-Amino-2-(dimethylamino)-5-nitro-pyrimidin-4(3H)-one -NO₂ 227.20 Not reported Electron-deficient, potential mutagenicity
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one -SCH₃ 170.24 Not reported Less oxidized sulfur, lower reactivity

Key Observations :

  • The methylsulfonyl group increases molecular polarity compared to amino or methylthio analogs, likely improving solubility in polar aprotic solvents (e.g., DMSO).

Substituent Variations at Position 2

The dimethylamino group at position 2 contrasts with other aryl or alkyl substituents:

Compound Name (from ) Position 2 Substituent Melting Point (°C) Molecular Weight (g/mol) Key Properties Reference
Target Compound -N(CH₃)₂ Not reported 217.25 Enhanced basicity, moderate solubility N/A
2-(4-Chlorophenyl)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one 4-Chlorophenyl 250–252 297.75 High melting point due to aromatic stacking
2-Methyl-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one -CH₃ 117–119 201.23 Low melting point, increased lipophilicity

Key Observations :

  • Aryl substituents (e.g., 4-chlorophenyl) significantly elevate melting points due to π-π stacking and hydrogen bonding .

Sulfur-Containing Analogs

The methylsulfonyl group is compared to other sulfur-containing substituents:

Compound Name Sulfur Group Key Reactivity Biological Relevance Reference
Target Compound -SO₂CH₃ Electrophilic at C5, stable to oxidation Potential kinase inhibition (speculative) N/A
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one -SCH₃ Susceptible to oxidation to sulfone Intermediate in drug synthesis
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thiazolidinone-thiophene Antioxidant and anticancer activity Confirmed in vitro activity

Key Observations :

  • Methylsulfonyl derivatives are more stable than methylthio analogs, making them preferable for long-term storage.
  • Thiazolidinone-thiophene hybrids (e.g., compound 11 in ) exhibit confirmed bioactivity, suggesting that the target compound’s sulfonyl group may enhance target binding through hydrogen bonding .

Biological Activity

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one, commonly referred to as compound 1, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C6H8N2O3S
  • Molecular Weight : 188.21 g/mol
  • CAS Number : 17551-48-3

The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological receptors and enzymes. Research indicates that the substitution pattern on the pyrimidine ring significantly influences its biological activity. For instance, modifications at the C5 and C6 positions can enhance selectivity for certain targets, such as tyrosine kinases, which are critical in various signaling pathways related to cancer and other diseases .

Antitumor Activity

Compound 1 has shown promise as an antitumor agent. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including HeLa cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

  • Case Study : In a study evaluating derivatives of pyrimidine compounds, it was found that modifications similar to those in compound 1 led to significant reductions in tumor cell viability, particularly in cervical cancer models .

Antibacterial Activity

The compound's antibacterial properties have also been explored. It has been evaluated against strains of E. coli, demonstrating potential effectiveness when used in conjunction with efflux pump inhibitors. This suggests that while compound 1 alone may not exhibit strong antibacterial effects, its efficacy can be enhanced through specific formulations .

Anti-inflammatory Effects

There is emerging evidence that compound 1 may possess anti-inflammatory properties. It has been linked to the inhibition of nitric oxide production in macrophages, indicating a potential role in modulating inflammatory responses .

Summary of Biological Activities

Activity TypeEvidence LevelMechanism/Target
AntitumorHighInhibition of proliferation in cancer cells
AntibacterialModerateSynergistic effects with efflux inhibitors
Anti-inflammatoryEmergingInhibition of nitric oxide production

Research Findings

Recent studies have focused on the optimization of pyrimidine derivatives for enhanced biological activity. The structural modifications in compounds similar to 1 have led to the discovery of new agents with improved potency against various targets, including tyrosine kinases and bacterial enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one with high yield and purity?

  • Methodological Answer : A two-step approach is commonly employed:

Thioether Intermediate : React 5-mercaptopyrimidin-4(3H)-one with methyl iodide under basic conditions to introduce the methylthio group.

Oxidation to Sulfonyl : Treat the intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to oxidize the methylthio (-SMe) to methylsulfonyl (-SO₂Me) .

Dimethylamino Substitution : Introduce the dimethylamino group via nucleophilic substitution at position 2 using dimethylamine in the presence of a halogenated precursor (e.g., 2-chloro derivative) .

  • Yield Optimization : Use anhydrous solvents (e.g., THF) and catalytic bases (e.g., triethylamine) to achieve yields up to 85% .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points (>350°C decomposition) .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?

  • ¹H NMR Analysis :

  • Pyrimidinone Core : A singlet at δ 8.2–8.5 ppm (H-6) and a broad peak for NH (δ 10–12 ppm) confirm the tautomeric 4(3H)-one structure .
  • Substituents :
  • Dimethylamino: Two singlets at δ 2.8–3.1 ppm (N(CH₃)₂).
  • Methylsulfonyl: A singlet at δ 3.3–3.5 ppm (SO₂CH₃) .
    • IR Spectroscopy :
  • Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of pyrimidinone) and 1300–1350 cm⁻¹ (asymmetric SO₂ stretch) .
    • Mass Spectrometry : A molecular ion peak at m/z 259.07 (C₈H₁₁N₃O₃S⁺) and fragmentation patterns matching sulfonyl and amino groups .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidinone ring?

  • Electron-Directing Effects :

  • The methylsulfonyl group (-SO₂Me) is strongly electron-withdrawing, directing electrophilic substitution to position 6. In contrast, the dimethylamino group (-NMe₂) is electron-donating, activating position 5 for nucleophilic attacks .
    • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during multi-step syntheses .
    • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution to guide substitution pathways .

Q. How do structural modifications influence the compound’s pharmacokinetic properties and bioactivity?

  • Lipophilicity Adjustments :

  • Replace methylsulfonyl with bulkier groups (e.g., aryl sulfonamides) to enhance membrane permeability. LogP values can be optimized using Hansch analysis .
    • Hydrogen Bonding : The pyrimidinone NH participates in H-bonding with biological targets, as shown in molecular docking studies against kinase enzymes .
    • Metabolic Stability : Methylsulfonyl groups reduce oxidative metabolism, improving half-life in vitro (e.g., microsomal stability assays using liver S9 fractions) .

Q. What in vitro assays are suitable for evaluating anticancer activity, and how should experimental controls be designed?

  • Cytotoxicity Assays :

  • MTT/Proliferation Assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure times. Include cisplatin as a positive control and DMSO as a solvent control .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM; calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
    • Mechanistic Studies :
  • Apoptosis Assays : Annexin V/PI staining followed by flow cytometry .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using competitive ATP-binding assays .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 72% vs. 85%) be resolved?

  • Reaction Conditions : Higher yields (85%) are achieved with anhydrous THF and slow addition of dimethylamine, whereas lower yields (72%) may result from moisture-sensitive intermediates or incomplete oxidation .
  • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) versus recrystallization can account for purity-related yield differences .

Methodological Best Practices

Q. What safety protocols are critical when handling methylsulfonyl intermediates?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with corrosive oxidants (e.g., H₂O₂) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store sulfonyl-containing waste in labeled containers for professional treatment .

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